(S)-1-Boc-3-(aminomethyl)pyrrolidine
Overview
Description
(S)-1-Boc-3-(aminomethyl)pyrrolidine is a chiral compound that features a pyrrolidine ring with an aminomethyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position
Mechanism of Action
Target of Action
Pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets . These targets span a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
Pyrrolidine alkaloids have been shown to interact with their targets in a variety of ways, leading to changes in cellular function . For example, some pyrrolidine derivatives have been shown to possess significant antibacterial activity .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to affect a variety of biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
The pharmacokinetics of similar pyrrolidine alkaloids could provide some insights .
Result of Action
Pyrrolidine alkaloids have been shown to have a variety of effects at the molecular and cellular level, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
Environmental factors can often influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-3-(aminomethyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available (S)-pyrrolidine-3-carboxylic acid.
Protection: The amino group is protected using a Boc protecting group, resulting in (S)-1-Boc-pyrrolidine-3-carboxylic acid.
Reduction: The carboxylic acid is then reduced to an aldehyde using reagents such as lithium aluminum hydride (LiAlH4).
Aminomethylation: The aldehyde is subjected to reductive amination with formaldehyde and a suitable amine source to introduce the aminomethyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-3-(aminomethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation to form imines or reduction to form secondary amines.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or sodium periodate (NaIO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of N-substituted derivatives.
Deprotection: Formation of (S)-3-(aminomethyl)pyrrolidine.
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Scientific Research Applications
(S)-1-Boc-3-(aminomethyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Boc-3-(hydroxymethyl)pyrrolidine: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.
(S)-1-Boc-3-(methyl)pyrrolidine: Similar structure but with a methyl group instead of an aminomethyl group.
(S)-1-Boc-3-(carboxymethyl)pyrrolidine: Similar structure but with a carboxymethyl group instead of an aminomethyl group.
Uniqueness
(S)-1-Boc-3-(aminomethyl)pyrrolidine is unique due to its aminomethyl group, which provides versatility in chemical reactions and potential for forming a wide range of derivatives. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Properties
IUPAC Name |
tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCCBDIYOAFOGK-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363899 | |
Record name | tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199175-10-5 | |
Record name | tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.